1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features an imidazole ring and an azabicyclo octane scaffold
Preparation Methods
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves the construction of the azabicyclo[32One common synthetic route includes the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through various methodologies such as asymmetric synthesis or desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring and methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azabicyclo[3.2.1]octane scaffold may contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one can be compared with other similar compounds such as:
1-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)propan-1-one: Lacks the azabicyclo[3.2.1]octane scaffold, which may result in different biological activities and properties.
1-(1H-imidazol-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical reactivity and biological interactions.
1-(1H-imidazol-1-yl)-3-(4-chlorophenyl)propan-1-one: The presence of a chlorine atom may affect its pharmacokinetic properties and toxicity profile.
These comparisons highlight the uniqueness of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[32
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXOGSBCHMPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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